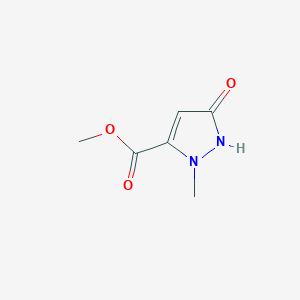

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

“Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate” is a chemical compound. Pyrazoles, the class of compounds it belongs to, are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

Pyrazoles and their derivatives can be synthesized through various methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis

The molecular structure of pyrazoles, including “Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate”, is characterized by a five-membered aromatic ring structure. This ring structure consists of two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides can be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .Applications De Recherche Scientifique

- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .

- Summary of the Application : Pyrazoles are popular in these fields due to their structural versatility and wide range of biological activities. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

- Scientific Field : Chemistry

- Summary of the Application : This compound is a chemical reagent used in scientific research . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the nature of the research being conducted. As a chemical reagent, it would be used in reactions under controlled conditions .

- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound as a reagent would contribute to the synthesis of new compounds or the study of chemical reactions .

- Scientific Field : Chemistry

- Summary of the Application : This compound is a chemical reagent used in scientific research . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the nature of the research being conducted. As a chemical reagent, it would be used in reactions under controlled conditions .

- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound as a reagent would contribute to the synthesis of new compounds or the study of chemical reactions .

Orientations Futures

The future directions in the research of pyrazole derivatives, including “Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate”, involve the synthesis of new derivatives and the exploration of their biological activities. Given the wide range of biological activities displayed by pyrazole derivatives, they are expected to continue to attract attention in the field of medicinal chemistry .

Propriétés

IUPAC Name |

methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(6(10)11-2)3-5(9)7-8/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAQFZAPKKWPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307924 | |

| Record name | Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

CAS RN |

52867-42-2 | |

| Record name | Methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52867-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 196605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052867422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52867-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)